4-(2-Chloro-6-fluoro-phenyl)-piperidine hydrochloride
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Overview
Description
4-(2-Chloro-6-fluoro-phenyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2-chloro-6-fluorophenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-fluoro-phenyl)-piperidine hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-6-fluoro-phenyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(2-Chloro-6-fluoro-phenyl)-piperidine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-fluoro-phenyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorophenylboronic acid
- 3-Fluorophenylboronic acid
- 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride
Uniqueness
4-(2-Chloro-6-fluoro-phenyl)-piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
827017-15-2 |
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Molecular Formula |
C11H14Cl2FN |
Molecular Weight |
250.14 g/mol |
IUPAC Name |
4-(2-chloro-6-fluorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C11H13ClFN.ClH/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H |
InChI Key |
OFMGFJJFGLEERG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=CC=C2Cl)F.Cl |
Origin of Product |
United States |
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